4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide
描述
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属性
IUPAC Name |
tert-butyl N-(4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N4O2/c1-11(2,3)21-10(20)17-8-4(12)6(14)9(18-19-16)7(15)5(8)13/h1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWSSUUXMVEFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441561 | |
| Record name | tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294187-76-1 | |
| Record name | tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Comprehensive Technical Guide to the Nitrene Insertion Mechanism of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorophenyl azides (PFPAs) have emerged as powerful tools in bioconjugation, surface functionalization, and materials science due to the unique reactivity of the photogenerated perfluorophenylnitrene.[1][2] This guide provides an in-depth examination of the mechanism of nitrene insertion for a key derivative, 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide. We will explore the generation of the highly reactive nitrene intermediate, the distinct reactivity of its singlet and triplet spin states, and the mechanistic pathways of its insertion into C-H and N-H bonds. This document will serve as a technical resource, elucidating the underlying principles that govern the application of this versatile photo-crosslinking agent.
Introduction: The Versatility of Perfluorophenyl Azides
Perfluorophenyl azides (PFPAs) are a class of photo-activatable crosslinking agents that have garnered significant interest in various scientific disciplines.[2][3] Their utility stems from the clean photochemical generation of highly reactive nitrene intermediates upon exposure to UV light.[4] These nitrenes can subsequently undergo a variety of reactions, most notably insertion into C-H and N-H bonds, enabling the formation of stable covalent linkages.[1][5]
The tetrafluorophenyl ring in 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide plays a crucial role in modulating the reactivity of the corresponding nitrene. The electron-withdrawing fluorine atoms influence the electrophilicity of the nitrene and can affect the rate and selectivity of its insertion reactions.[6] Furthermore, the presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for post-insertion modification, adding another layer of versatility to this molecule.[7][8]
This guide will delve into the fundamental photochemical and reaction mechanisms of this specific PFPA derivative, providing a robust understanding for its effective application in research and development.
Generation of the Reactive Nitrene Intermediate
The journey from the stable azide to the reactive nitrene is initiated by photolysis. Upon absorption of UV radiation (typically around 254 nm), 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide undergoes decomposition with the extrusion of a molecule of nitrogen gas (N₂).[9][10] This process generates the highly reactive 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylnitrene intermediate.
Caption: Photolytic generation of the nitrene intermediate.
It is crucial to understand that the initially formed nitrene exists in a singlet state. The singlet nitrene is characterized by having its two non-bonding electrons paired in the same orbital. This species is highly electrophilic and can undergo concerted insertion reactions. However, the singlet nitrene can undergo intersystem crossing (ISC) to a more stable triplet state, where the two non-bonding electrons are unpaired in different orbitals.[11] The triplet nitrene behaves more like a diradical and reacts via a stepwise mechanism.[5]
The Dichotomy of Nitrene Reactivity: Singlet vs. Triplet States
The spin state of the nitrene dictates its reaction mechanism and, consequently, the stereochemical outcome of the insertion reaction.[5] This distinction is fundamental to controlling the application of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide.
Singlet Nitrene: Concerted C-H Insertion
The singlet state of the 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylnitrene is the initially formed, higher-energy species.[11] Its reactivity is characterized by a concerted insertion mechanism into C-H bonds.[5] In this pathway, the C-N bond formation and the H-atom transfer occur simultaneously through a three-membered transition state. A key feature of this mechanism is the retention of stereochemistry at the carbon center undergoing insertion.[5]
Caption: Concerted C-H insertion mechanism of a singlet nitrene.
The formation of a C-H insertion product upon photolysis in cyclohexane provides evidence for the generation of a singlet nitrene from 4-azidotetrafluoroaniline, a closely related compound.[9]
Triplet Nitrene: Stepwise C-H Insertion via Hydrogen Abstraction
The triplet state is the ground state for most nitrenes and is more stable than the singlet state.[11] Intersystem crossing from the singlet to the triplet state can occur, and the triplet nitrene exhibits diradical character. Its reaction with a C-H bond proceeds through a two-step mechanism involving hydrogen atom abstraction followed by radical recombination.[5]
This stepwise process leads to the formation of a radical pair intermediate. Due to the rotational freedom within this intermediate before recombination, the stereochemical information at the carbon center can be lost, leading to a mixture of stereoisomers.
Caption: Stepwise C-H insertion mechanism of a triplet nitrene.
Factors Influencing Reactivity and Selectivity
The efficiency and selectivity of the nitrene insertion are influenced by several factors inherent to the structure of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide and the reaction conditions.
The Role of the Tetrafluorophenyl Ring
The presence of four electron-withdrawing fluorine atoms on the aromatic ring has a profound effect on the nitrene's properties. Laser flash photolysis studies of fluorinated aryl azides have shown that ortho-fluorine substituents can retard the rate of ring expansion to a dehydroazepine, a common side reaction for many aryl nitrenes.[6] This suppression of undesired rearrangements increases the lifetime of the reactive nitrene, thereby enhancing the efficiency of intermolecular insertion reactions. The electron-withdrawing nature of the fluorinated ring also increases the electrophilicity of the nitrene, making it more reactive towards C-H bonds.
The N-Tert-butoxycarbonyl (Boc) Group
The Boc protecting group serves two primary purposes. Firstly, it modulates the electronic properties of the aromatic system. Secondly, and more importantly, it provides a handle for subsequent chemical modifications after the insertion event has occurred. The Boc group is stable under the photolytic conditions required for nitrene generation but can be readily removed under acidic conditions, revealing a primary amine.[8] This amine can then be used for further conjugation or derivatization.
Table 1: Summary of Factors Influencing Nitrene Insertion
| Factor | Influence on Reactivity and Selectivity |
| UV Wavelength | Affects the efficiency of azide decomposition and nitrene formation.[4] |
| Solvent | Can influence the lifetime of the singlet nitrene and the rate of intersystem crossing. Inert solvents are preferred to minimize side reactions. |
| Substrate C-H Bond Strength | Weaker C-H bonds (e.g., tertiary > secondary > primary) are generally more reactive towards nitrene insertion. |
| Presence of Primary Amines | Primary amines can quench the photoactivated aryl azide, reducing the efficiency of the desired insertion reaction.[12] |
Experimental Protocol: A General Workflow for Photo-Crosslinking
The following provides a generalized, step-by-step methodology for a typical photo-crosslinking experiment using 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide.
Step 1: Preparation of the Reaction Mixture
-
Dissolve the substrate containing the target C-H or N-H bonds in a suitable, inert solvent (e.g., acetonitrile, cyclohexane). The solvent should be transparent at the wavelength of UV irradiation.
-
Add 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide to the solution. The concentration will depend on the specific application and substrate.
-
Crucially, avoid buffers containing primary amines (e.g., Tris, glycine) as they can quench the reaction. [12]
Step 2: Photolysis
-
Place the reaction mixture in a quartz vessel or other UV-transparent container.
-
Irradiate the solution with a UV lamp, typically at 254 nm, for a predetermined period. The irradiation time should be optimized to ensure complete decomposition of the azide while minimizing potential photodamage to the substrate. Reaction progress can be monitored by techniques such as TLC or UV-Vis spectroscopy.
Step 3: Post-Reaction Workup and Analysis
-
After irradiation, remove the solvent under reduced pressure.
-
Purify the product using standard chromatographic techniques (e.g., column chromatography, HPLC) to isolate the desired insertion product.
-
Characterize the product using spectroscopic methods such as NMR and mass spectrometry to confirm the structure and the site of insertion.
Step 4 (Optional): Boc Deprotection
-
To deprotect the amine, dissolve the purified insertion product in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture and perform an aqueous workup to isolate the deprotected amine.
Caption: General experimental workflow for nitrene insertion.
Conclusion
4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide is a highly effective and versatile photo-crosslinking agent. Its utility is grounded in the clean photogeneration of a reactive nitrene intermediate. The unique properties conferred by the tetrafluorophenyl ring, namely the suppression of ring expansion and enhanced electrophilicity, make the resulting nitrene particularly adept at C-H and N-H insertion reactions. A thorough understanding of the distinct mechanistic pathways of the singlet and triplet nitrene states is paramount for controlling the outcomes of these reactions, especially concerning stereochemistry. The presence of the Boc-protecting group further extends the synthetic utility of this reagent, allowing for post-insertion functionalization. By carefully considering the factors that influence reactivity and adhering to optimized experimental protocols, researchers can effectively harness the power of this molecule for a wide range of applications in chemistry, biology, and materials science.
References
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Nitrene C–H insertion - Wikipedia. [Link]
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Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI. [Link]
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NITRENES AS INTERMEDIATES - eGyanKosh. [Link]
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Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis | Accounts of Chemical Research - ACS Publications. [Link]
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Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis | Accounts of Chemical Research - ACS Publications. [Link]
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Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis - PubMed. [Link]
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Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines - Frontiers. [Link]
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Understanding the Reactivity and Substitution Effects of Nitrenes and Azides. [Link]
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Carbenes and Nitrenes - MSU Denver Sites (2020). [Link]
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Carbenes and Nitrenes. [Link]
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Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PubMed. [Link]
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Aryl Nitrene Rearrangements: Spectroscopic Observation of a Benzazirine and Its Ring Expansion to a Ketenimine by Heavy-Atom Tunneling | Journal of the American Chemical Society. [Link]
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Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC. [Link]
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Facile and efficient synthesis of 4-azidotetrafluoroaniline: a new photoaffinity reagent. [Link]
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A laser flash photolysis study of di-, tri- and tetrafluorinated phenylnitrenes; implications for photoaffinity labeling - PubMed. [Link]
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BSc Chemistry - e-PG Pathshala. [Link]
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A toolset of functionalized porphyrins with different linker strategies for application in bioconjugation - RSC Publishing. [Link]
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Catalytic insertion of nitrenes into B–H bonds - PMC. [Link]
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Catalytic C-H functionalization by metal carbenoid and nitrenoid insertion - PubMed - NIH. [Link]
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New Photochemical Properties of Azidoaniline and Ciprofloxacin - Sciforum. [Link]
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Transition Metal Mediated Nitrene CH Insertion Reported by Grant T. Rice - Chemistry. [Link]
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Nitrene insertion into an adjacent o-methoxy group followed by nucleophilic addition to the heterocumulene intermediate: Experimental and computational studies - Regional Centre for Biotechnology Blog. [Link]
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Supplementary Data - Rsc.org. [Link]
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Catalytic C–H Functionalization by Metal Carbenoid and Nitrenoid Insertion - PMC - NIH. [Link]
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A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst - Semantic Scholar. [Link]
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Rearrangement of N,N-Di-tert-butoxycarbonylpyridin-4-amines and Formation of Polyfunctional Pyridines | Request PDF - ResearchGate. [Link]
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Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines | Request PDF - ResearchGate. [Link]
-
Photochemistry of 2,6-di(4′-azidobenzylidene)-methylcyclohexanone in polymer matrices. [Link]
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PHOTOCHEMICAL REACTIONS OF 2,6-DI(4'-AZIDOBENZYLIDENE)-METHYLCYCLOHEXANONE IN FLUID MEDIA**. [Link]
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N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines - Organic Chemistry Portal. [Link]
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BOC Protection and Deprotection - J&K Scientific LLC. [Link]
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Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides - MDPI. [Link]
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Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - Beilstein Journals. [Link]
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PHOTOCHEMICAL ACCESS TO FOUR MEMBERED HETEROCYCLES Alessio Porta,a Stefano Prottib aDepartment of Chemistry, University of Pavia. [Link]
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Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - RSC Publishing. [Link]
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Nitrene – Knowledge and References - Taylor & Francis. [Link]
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Photochemical Activation and Applications of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide: A Comprehensive Technical Guide
Executive Summary
In the landscape of bioconjugation, surface engineering, and photoaffinity labeling (PAL), 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide (Boc-ATFB) represents a critical advancement in heterobifunctional crosslinking. By combining a highly reactive perfluorophenyl azide (PFPA) core with an orthogonally protected primary amine, Boc-ATFB allows researchers to achieve stable, covalent functionalization of unactivated carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds. This whitepaper deconstructs the photochemical properties, mechanistic causality, and optimal experimental workflows for utilizing Boc-ATFB in advanced molecular design.
Molecular Architecture and Mechanistic Causality
The efficacy of Boc-ATFB is rooted in the synergistic design of its two functional termini. Understanding the physical chemistry behind these functional groups is essential for optimizing crosslinking yields.
The Perfluorophenyl Azide (PFPA) Core: Overcoming Ring Expansion
Standard (non-fluorinated) aryl azides have historically been used for photoaffinity labeling. Upon UV irradiation, they extrude nitrogen gas ( N2 ) to generate a singlet phenylnitrene. However, this singlet nitrene is highly unstable and rapidly undergoes a structural rearrangement (ring expansion) to form a seven-membered ketenimine (dehydroazepine) [1]. This electrophilic intermediate is prone to reacting with nucleophiles or undergoing runaway polymerization (tar formation), resulting in poor C-H insertion efficiencies (typically <10%).
Boc-ATFB solves this through tetrafluoro substitution . The highly electronegative fluorine atoms adjacent to the azide group exert a profound electronic and steric effect, significantly raising the activation energy barrier required for ring expansion [2]. By blocking the dehydroazepine pathway, the lifetime of the singlet perfluorophenyl nitrene is drastically extended. This stabilization forces the intermediate to resolve via direct insertion into neighboring C-H or N-H bonds, achieving covalent adduct yields exceeding 60% [1].
The Orthogonal Boc-Protected Amine
The tert-butoxycarbonyl (Boc) group serves as a transient shield. During the high-energy UV irradiation phase required to activate the azide, a free primary amine would be susceptible to oxidation or unwanted side reactions. The Boc group protects the amine during photolysis. Once the PFPA core has covalently anchored the molecule to the target substrate, the Boc group can be selectively cleaved using strong acids (e.g., Trifluoroacetic acid), revealing a pristine primary amine ready for downstream bioconjugation.
Photochemical Activation Pathway
The activation of Boc-ATFB is a light-driven process governed by strict quantum mechanical pathways. While the primary goal is singlet nitrene insertion, researchers must control environmental variables to prevent relaxation into less reactive states.
Photochemical activation pathway of Boc-ATFB highlighting the stabilized singlet nitrene.
If the singlet nitrene fails to find a suitable C-H bond quickly, it may undergo Intersystem Crossing (ISC) to a lower-energy triplet nitrene [3]. Triplet nitrenes behave as diradicals; they cannot undergo direct insertion and instead participate in hydrogen abstraction or dimerization, which are generally considered dead-end pathways for targeted crosslinking.
Quantitative Photochemical Properties
To design effective experiments, the comparative metrics of fluorinated versus non-fluorinated azides must be understood. The table below summarizes the critical data points dictating crosslinking efficiency.
| Photochemical Property | Standard Phenyl Azide | Boc-ATFB (Perfluorophenyl Azide) |
| Primary Intermediate | Singlet Nitrene → Dehydroazepine | Stabilized Singlet Nitrene |
| Ring Expansion Rate | Extremely Fast (Dominant pathway) | Negligible (Blocked by F-atoms) |
| C-H Insertion Efficiency | < 10% | > 60% |
| Ideal Activation Wavelength | 254 nm – 365 nm | 254 nm – 320 nm |
| Major Competing Side Reaction | Polymerization (Tar formation) | Intersystem Crossing (ISC) to Triplet |
Experimental Protocol: Self-Validating Bioconjugation Workflow
The following methodology outlines a self-validating system for functionalizing an inert polymer surface (e.g., polystyrene or cyclic olefin copolymer) with Boc-ATFB, followed by secondary fluorescent labeling. Every step is designed with explicit causality to maximize yield and verify success.
Phase 1: Photochemical Crosslinking (The "Capture")
-
Substrate Coating: Dissolve Boc-ATFB in a volatile, non-reactive organic solvent (e.g., chloroform or methanol) at a concentration of 5-10 mM. Drop-cast or spin-coat the solution onto the target polymer substrate. Allow the solvent to evaporate completely in the dark.
-
Environmental Purging: Place the coated substrate in a quartz reaction chamber. Purge the chamber with Argon gas for 5 minutes.
-
Causality: Oxygen is a ground-state triplet diradical. If present, it will rapidly quench the singlet nitrene or react to form nitro/nitroso byproducts, destroying crosslinking efficiency.
-
-
UV Irradiation: Irradiate the substrate using a 254 nm UV lamp (approx. 1-2 mW/cm2 ) for 10 to 15 minutes. Perform this step on an ice block.
-
Causality: Lower temperatures thermodynamically favor the direct C-H insertion pathway and suppress the barrierless Intersystem Crossing (ISC) to the unreactive triplet nitrene state [2].
-
-
Washing: Wash the substrate vigorously with ethanol and pure water to remove any unreacted Boc-ATFB or non-covalently bound photoproducts.
Phase 2: Boc Deprotection
-
Acidic Cleavage: Submerge the crosslinked substrate in a solution of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes at room temperature.
-
Causality: TFA selectively protonates and cleaves the tert-butoxycarbonyl group. This reaction is driven to completion by the irreversible release of carbon dioxide ( CO2 ) and isobutylene gas, leaving behind a covalently anchored primary amine salt.
-
-
Neutralization: Wash the substrate with a mild base (e.g., 5% Sodium Bicarbonate) followed by distilled water to neutralize the amine.
Phase 3: Secondary Conjugation (Validation)
-
Fluorescent Tagging: Incubate the amine-functionalized substrate with an NHS-ester activated fluorophore (e.g., NHS-Fluorescein) in a 0.1 M Sodium Bicarbonate buffer (pH 8.3) for 1 hour at room temperature.
-
Causality: The basic pH (8.3) ensures the primary amine is fully deprotonated and highly nucleophilic, allowing it to efficiently attack the NHS ester to form a stable amide bond. Successful fluorescence under a microscope validates the entire upstream photochemical capture process.
-
Step-by-step experimental workflow for Boc-ATFB surface functionalization and bioconjugation.
References
- Keana, J. F. W., & Cai, S. X. "New Reagents for Photoaffinity Labeling: Synthesis and Photolysis of Functionalized Perfluorophenyl Azides". The Journal of Organic Chemistry - ACS Publications.
- Yan, M. "Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis". Accounts of Chemical Research - ACS Publications.
- Benchchem. "An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking". Benchchem.
Stability and Handling of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide in Biological Buffers: A Mechanistic Guide
As a Senior Application Scientist specializing in bioconjugation and photoaffinity labeling, I frequently encounter experimental failures in drug development pipelines that stem from a fundamental misunderstanding of probe stability. 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide (Boc-NH-PFPA) is a premier photoactivatable crosslinker. However, its dual-functional nature—combining an acid-labile Boc group with a redox-sensitive perfluorophenyl azide—demands rigorous control over the biological buffer environment.
This technical guide dissects the chemical causality behind Boc-NH-PFPA degradation, establishes a definitive buffer compatibility matrix, and provides self-validating protocols to ensure absolute experimental integrity in your target identification workflows.
Structural Vulnerabilities & Chemical Causality
To design a robust experiment, one must first understand the molecular machinery of the probe. Boc-NH-PFPA consists of three critical domains, each with specific environmental vulnerabilities.
The Perfluorophenyl Azide (PFPA) Core: Photoreactivity vs. SNAr
Standard phenyl azides, upon UV irradiation, form a singlet nitrene that rapidly undergoes ring expansion to a dehydroazepine intermediate, which preferentially reacts with nucleophiles rather than forming the desired crosslinks. The addition of electron-withdrawing fluorine atoms in the PFPA core stabilizes the singlet nitrene, preventing this ring expansion and driving highly efficient, direct insertion into unactivated C-H and N-H bonds[1],[2].
The Trade-off: The extreme electron deficiency that makes the nitrene so effective also turns the tetrafluorophenyl ring into a prime target for Nucleophilic Aromatic Substitution (SNAr). In basic buffers (pH > 8.5) containing strong nucleophiles (like primary amines or thiols), the fluorine atoms can be displaced, altering the probe's structure and quenching its photoreactivity.
The Azide Group: Redox Sensitivity
Azides are inherently susceptible to chemical reduction. In biological workflows, reducing agents are routinely used to maintain protein cysteines in a reduced state. This is the single most common point of failure for PFPA probes.
-
Dithiols (DTT): Exposure to dithiothreitol (DTT) results in the rapid, thiol-mediated reduction of the azide to a primary amine, completely abolishing its ability to form a nitrene upon UV exposure[3],[1].
-
Phosphines (TCEP): Tris(2-carboxyethyl)phosphine (TCEP) will instantly destroy the azide via the Staudinger reaction, forming an aza-ylide that hydrolyzes to an amine.
The Boc-Protected Amine: pH Dependence
The tert-butoxycarbonyl (Boc) group provides essential lipophilicity and prevents unwanted side reactions of the amine during handling. While highly stable under neutral and basic conditions (pH 7.0–9.0), it is fundamentally acid-labile. Dropping the buffer pH below 4.0 will catalyze the hydrolysis of the Boc group, prematurely exposing the primary amine and leading to off-target electrostatic interactions or aggregation.
Visualizing Degradation Pathways
Understanding the environmental triggers for degradation allows us to design self-validating buffer systems. The diagram below illustrates the divergent fates of Boc-NH-PFPA when exposed to suboptimal conditions.
Chemical degradation pathways of Boc-NH-PFPA under adverse biological buffer conditions.
Buffer Compatibility Matrix
To translate these mechanistic principles into actionable laboratory guidelines, I have summarized the quantitative stability of Boc-NH-PFPA across standard biological buffers.
| Buffer System | pH Range | Additives | Stability Status | Mechanistic Rationale |
| PBS | 7.2 - 7.4 | None | Highly Stable | Neutral pH preserves the Boc group; the lack of nucleophiles preserves the fluorinated ring[4]. |
| HEPES | 7.0 - 7.6 | None | Highly Stable | The tertiary amine in HEPES is non-nucleophilic and does not undergo SNAr with the PFPA core. |
| Tris-HCl | 7.5 - 8.0 | None | Moderately Stable | The primary amine in Tris can slowly undergo SNAr with the fluorinated ring at elevated temperatures. |
| Any Buffer | 7.0 - 8.0 | DTT (1-10 mM) | Highly Unstable | Dithiols rapidly reduce the azide group to an amine, permanently destroying photoreactivity[3]. |
| Any Buffer | 7.0 - 8.0 | TCEP (1-5 mM) | Highly Unstable | Phosphines instantly reduce azides via the Staudinger reaction. |
| Acetate | < 4.0 | None | Unstable | Acidic conditions catalyze the rapid removal of the Boc protecting group. |
Self-Validating Experimental Protocols
Trustworthiness in drug development requires protocols that validate themselves. You must verify the integrity of the probe in your specific buffer before introducing the biological target.
Protocol 1: LC-MS Validation of Probe Integrity
This protocol ensures your buffer system is not silently degrading the crosslinker.
-
Stock Preparation: Dissolve Boc-NH-PFPA in anhydrous, amine-free DMSO to a concentration of 10 mM. Crucial: Perform this step under red safe-light to prevent premature photolysis.
-
Buffer Spiking: Dilute the stock 1:100 into your chosen biological buffer (e.g., 100 µM final concentration in PBS, pH 7.4).
-
Temporal Sampling: Incubate the solution at 37°C in the dark. Extract 50 µL aliquots at 0 h, 1 h, 4 h, and 24 h.
-
Quenching & Analysis: Quench the aliquots with an equal volume of cold acetonitrile. Analyze via LC-MS/MS.
-
Data Interpretation: Monitor the Extracted Ion Chromatogram (EIC) for the intact mass of Boc-NH-PFPA. The appearance of a mass shift corresponding to [M - 26] (loss of N2 and addition of H2) indicates azide reduction, while [M - 100] indicates Boc loss.
Protocol 2: Optimized Photoaffinity Labeling Workflow
Once buffer compatibility is validated, proceed with the crosslinking assay.
Optimized self-validating workflow for Boc-NH-PFPA preparation and photoactivation.
-
Target Incubation: Combine the target protein and Boc-NH-PFPA in the validated buffer (e.g., HEPES, pH 7.4). Incubate in the dark at 37°C to allow equilibrium binding.
-
Photoactivation: Transfer the sample to a UV-transparent plate or quartz cuvette. Irradiate at 320 nm for 5–10 minutes. Note: While 254 nm is faster, 320 nm is highly recommended to minimize background UV damage to the target protein.
-
Downstream Processing: Proceed with standard click-chemistry (if applicable), tryptic digestion, and LC-MS/MS analysis to map the crosslinking site.
Conclusion & Best Practices
The successful deployment of Boc-NH-PFPA hinges entirely on respecting its chemical boundaries. By strictly avoiding reducing agents (DTT, TCEP)[1], maintaining a neutral to slightly basic pH (7.2–7.6) to protect the Boc group[4], and utilizing non-nucleophilic buffers like HEPES or PBS, researchers can guarantee the structural integrity of the probe. Always validate your buffer system via LC-MS prior to precious biological experiments, and rigorously shield the reagent from ambient light until the precise moment of photoactivation.
References
- Title: Azide–para-Fluoro Substitution on Polymers: Multipurpose Precursors for Efficient Sequential Postpolymerization Modification Source: Macromolecules - ACS Publications URL
- Title: Cross-Linking Reagents Source: Koram Biotech URL
- Title: Bioconjugation and crosslinking technical handbook Source: ThermoFisher Scientific URL
- Title: Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis Source: Accounts of Chemical Research - ACS Publications URL
Sources
Photophysical Profiling and Application of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide in Photoaffinity Labeling
Executive Summary
In the landscape of modern chemical biology and drug development, photoaffinity labeling (PAL) is an indispensable technique for mapping small-molecule target interactions, identifying off-target liabilities, and elucidating protein-protein interaction networks. At the core of this methodology are photoreactive crosslinkers. This whitepaper provides an in-depth technical analysis of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide (Boc-ATPA) , a premier heterobifunctional PAL reagent. We will dissect its specific UV absorption characteristics, the quantum mechanics driving its photochemistry, and provide field-validated protocols for its deployment in complex biological matrices.
Structural Rationale and Causality in Photochemistry
To understand the utility of Boc-ATPA, one must analyze the causality behind its structural design. Traditional phenyl azides have historically been used for PAL, but they suffer from severe mechanistic flaws. Upon UV irradiation, unsubstituted phenyl azides extrude nitrogen gas to form a singlet nitrene. However, this intermediate rapidly undergoes intersystem crossing to a triplet nitrene or ring-expands into a long-lived, highly electrophilic ketenimine intermediate[1]. These species preferentially react with nucleophiles (such as primary amines on lysine residues) rather than inserting into unreactive C-H bonds, leading to high background noise and microenvironment bias.
The Tetrafluorophenyl Advantage: The addition of four highly electronegative fluorine atoms to the aromatic ring fundamentally alters the energy landscape. The fluorines inductively stabilize the singlet nitrene state and significantly raise the activation energy barrier for ketenimine ring expansion[2]. Consequently, the perfluorophenyl nitrene undergoes rapid, concerted insertion into adjacent C-H or heteroatom-H bonds. This ensures that the crosslinking event captures the true, immediate binding pocket rather than a distal nucleophile.
The Boc-Amino Handle: The para-substituted N-tert-butoxycarbonyl (Boc) protected amine serves a dual purpose. Synthetically, it provides a stable precursor that, upon acidic deprotection, yields an aniline ready for conjugation to pharmacophores or fluorophores. Photophysically, the nitrogen lone pair donates electron density into the fluorinated ring, subtly modifying the UV absorption spectrum to favor longer-wavelength activation.
UV Absorption Spectrum of Boc-ATPA
The photophysical properties of Boc-ATPA dictate its experimental handling. The UV absorption spectrum of tetrafluorophenyl azides (TFPAs) is characterized by a strong π→π∗ transition.
-
Absorption Maximum ( λmax ): The primary absorption peak for Boc-ATPA and closely related para-amino TFPAs resides between 255 nm and 265 nm [2].
-
The Bathochromic Tail: While the maximum absorbance is in the deep UV-C region, the spectrum exhibits a critical bathochromic (red-shifted) tail that extends well into the 300–315 nm range.
-
Operational Wavelength: Irradiating biological samples at 254 nm causes catastrophic damage to nucleic acids and aromatic amino acids (tryptophan, tyrosine), leading to target degradation and artifactual crosslinking. Because of the extended absorption tail, Boc-ATPA is optimally activated at 302 nm [3]. At this wavelength, the molar absorptivity is sufficient to achieve rapid photolysis (extrusion of N2 ) within 5 to 15 minutes while preserving the structural integrity of the target proteome.
Photochemical activation of Boc-ATPA generating a singlet nitrene for covalent insertion.
Quantitative Data Presentation
To standardize experimental design, the photophysical properties and optimal irradiation parameters are summarized below.
Table 1: Photophysical Properties of Aryl Azides in Photoaffinity Labeling
| Photoreactive Group | Absorption Max ( λmax ) | Optimal Activation Wavelength | Reactive Intermediate | Primary Crosslinking Mechanism |
| Phenyl Azide | ~250 nm | 254 nm / 302 nm | Triplet Nitrene / Ketenimine | Nucleophilic addition (amines) |
| Boc-ATPA (TFPA) | ~255 - 265 nm | 302 nm | Singlet Nitrene | Concerted C-H / N-H insertion |
| Diazirine | ~350 - 360 nm | 365 nm | Carbene | C-H insertion |
Table 2: Optimal UV Irradiation Parameters for Boc-ATPA Activation
| Parameter | Recommended Value | Causality / Rationale |
| Wavelength | 302 nm | Balances efficient azide photolysis with minimal UV-induced protein degradation[3]. |
| Irradiation Time | 5 – 15 minutes | Sufficient for >90% nitrogen extrusion; longer times risk sample heating and aggregation. |
| Temperature | 4°C (on ice) | Prevents thermal degradation of proteins and reduces non-specific probe diffusion. |
| Vessel Type | Shallow, uncovered dish | Plastic lids and deep buffers absorb UV, drastically reducing activation efficiency[4]. |
Self-Validating Experimental Protocols
A robust photoaffinity labeling experiment must be a self-validating system. The following protocols integrate critical controls to ensure that the observed crosslinking is driven by specific ligand-target interactions rather than phototoxicity or non-specific hydrophobic partitioning.
Protocol 1: UV-Vis Spectroscopic Characterization of Boc-ATPA
Purpose: To verify the integrity of the azide group prior to biological application and determine the exact λmax in the assay buffer.
-
Preparation: Dissolve Boc-ATPA in LC-MS grade acetonitrile to a stock concentration of 10 mM. Protect from light using amber tubes.
-
Dilution: Dilute the stock to 50 µM in the intended biological buffer (e.g., PBS, pH 7.4) or methanol.
-
Baseline: Blank the UV-Vis spectrophotometer (scanning from 200 nm to 400 nm) with the vehicle buffer.
-
Measurement: Scan the 50 µM Boc-ATPA solution. Record the λmax (expected ~258 nm) and the absorbance value at 302 nm.
-
Photolysis Validation: Irradiate the cuvette with a 302 nm UV lamp for 5 minutes. Re-scan the spectrum. The disappearance of the peak at ~258 nm confirms the successful extrusion of N2 and nitrene formation[2].
Protocol 2: Photoaffinity Crosslinking Workflow in Live Cells
Purpose: To covalently capture target proteins using a Boc-ATPA-derived probe.
-
Cell Preparation: Culture target cells (e.g., HEK293) to 80% confluency in 6-well plates. Wash twice with cold PBS.
-
Probe Incubation: Apply the Boc-ATPA-conjugated probe (typically 1–10 µM) in serum-free media.
-
Control A (Dark Control): Probe added, plate kept entirely in the dark.
-
Control B (Vehicle): DMSO only, plate exposed to UV.
-
Control C (Competition): Probe + 100x excess of unlabeled parent ligand, plate exposed to UV.
-
-
Equilibration: Incubate for 30–60 minutes at 37°C to allow target binding, then transfer to ice for 10 minutes to halt membrane trafficking.
-
UV Irradiation: Remove the plate lids (plastic absorbs 302 nm light)[4]. Place the plate on an ice block directly beneath a 302 nm UV crosslinker (e.g., Stratalinker). Irradiate for 10 minutes (approx. 2-3 J/cm² total energy).
-
Lysis and Enrichment: Lyse the cells using a mild detergent buffer (e.g., 1% NP-40). Isolate the crosslinked complexes using the affinity tag (e.g., streptavidin beads if the probe contains a biotin moiety).
-
Analysis: Elute the proteins and analyze via SDS-PAGE/Western Blot or in-gel trypsin digestion followed by LC-MS/MS. True targets will appear in the experimental lane, be absent in Controls A and B, and be significantly diminished in Control C.
Step-by-step workflow for photoaffinity labeling using Boc-ATPA probes.
References
-
Small molecule target identification using photo-affinity chromatography National Institutes of Health (PMC) URL:[Link][4]
-
The Photochemistry of Various Para-Substituted Tetrafluorophenyl Azides in Acidic Media and the Formation of Nitrenium Ions The Journal of Physical Chemistry - ACS Publications URL:[Link][1]
-
Synthesis and Application of New Photocrosslinkers for Poly(ethylene glycol) Australian Journal of Chemistry - CSIRO Publishing URL: [Link][2]
-
Design and synthesis of novel photoaffinity probes for study of the target proteins Cell Calcium - BORIS Portal URL:[Link][3]
Sources
The Role of Fluorine Atoms in Tetrafluorophenylazide (TFPA) Photoaffinity Labels: A Mechanistic and Practical Guide
Executive Summary
Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology and drug discovery, enabling the covalent capture and identification of transient protein-ligand interactions. Among the various photoreactive groups available, arylazides have long been favored for their minimal steric footprint and ease of synthesis. However, traditional unsubstituted phenylazides suffer from severe mechanistic flaws that lead to non-specific labeling.
The introduction of fluorine atoms to the aromatic ring—specifically in the form of tetrafluorophenylazide (TFPA) —fundamentally reprograms the photochemistry of the azide. This technical guide explores the causal mechanisms behind the "fluorine effect," details the photophysical advantages of TFPA over traditional probes, and provides a self-validating experimental protocol for researchers utilizing TFPA in target identification workflows.
The Mechanistic Imperative: Why Traditional Phenylazides Fail
To understand the necessity of fluorination, one must first examine the photochemical cascade of unsubstituted phenylazides. Upon irradiation with ultraviolet (UV) light, a phenylazide extrudes nitrogen gas ( N2 ) to generate a highly reactive singlet phenylnitrene [1].
Ideally, this singlet nitrene would instantly undergo a concerted insertion into a spatially adjacent C-H or N-H bond on the target protein, forming a stable covalent linkage. However, the singlet phenylnitrene is extremely short-lived (with a half-life of 10–100 picoseconds). Instead of inserting into target bonds, it rapidly undergoes a structural rearrangement known as ring expansion to form a seven-membered ketenimine (1,2-didehydroazepine)[1].
The Ketenimine Trap: Ketenimines are long-lived, highly electrophilic intermediates. Because they survive long enough to diffuse away from the specific binding site, they react indiscriminately with ambient nucleophiles (such as primary amines on surface lysine residues or water molecules) rather than forming the desired C-H insertion products[2]. This phenomenon destroys the spatial resolution of the probe and generates high levels of non-specific background noise, often resulting in the formation of polymer tars[3].
The Fluorine Effect: Reprogramming Nitrene Photochemistry
The structural evolution from phenylazide to tetrafluorophenylazide (TFPA) solves the ketenimine problem through precise electronic modulation. In a typical TFPA probe, the para position is utilized for linker attachment, while the two ortho and two meta positions are occupied by highly electronegative fluorine atoms.
Causality of the Fluorine Substitution
The inclusion of fluorine atoms exerts a profound inductive electron-withdrawing effect on the aromatic ring. Mechanistically, this electronic depletion destabilizes the transition state required for the ring expansion, drastically raising the activation energy barrier[4].
By suppressing the formation of the ketenimine, the fluorine atoms force the photochemical pathway down a different route:
-
Extended Singlet Lifetime: The suppression of ring expansion extends the lifetime of the singlet nitrene by orders of magnitude (from picoseconds to tens or hundreds of nanoseconds)[1].
-
Enhanced Insertion Efficiency: The longer-lived singlet nitrene has a significantly higher probability of undergoing bimolecular capture. It performs a concerted, direct insertion into unactivated C-H or N-H bonds of the target receptor before it can diffuse away[3].
-
Intersystem Crossing (ISC): While some singlet nitrenes may undergo intersystem crossing to the triplet state (a diradical that performs H-abstraction), the robust stabilization provided by the fluorine atoms ensures that the highly specific singlet C-H insertion remains a dominant and viable pathway[5].
Photochemical pathways of TFPA highlighting fluorine-mediated ketenimine suppression.
Quantitative Comparison: Photophysical Properties
The practical benefits of fluorine substitution are best understood through quantitative metrics. The table below summarizes the critical differences between standard phenylazides and TFPA, illustrating why TFPA has become the standard for modern PAL applications.
| Property | Unsubstituted Phenylazide | Tetrafluorophenylazide (TFPA) |
| Singlet Nitrene Half-Life | 10 – 100 picoseconds | 10 – 100 nanoseconds |
| Dominant Reactive Intermediate | Ketenimine (Ring Expansion) | Singlet Nitrene |
| Primary Reaction Mechanism | Nucleophilic addition (amines) | Direct C-H / N-H insertion |
| Specific Cross-Linking Yield | Low (< 10%) | High (30% – 60%) |
| Background Noise / Tars | High | Minimal |
| Optimal Activation Wavelength | ~250 nm | ~260 – 300 nm |
Self-Validating Experimental Protocol for TFPA PAL
To ensure scientific integrity and reproducibility, a photoaffinity labeling experiment must be designed as a self-validating system. The following protocol outlines a robust methodology for utilizing a bifunctional TFPA probe (containing both the TFPA group and an alkyne reporter tag) to identify a protein target in a complex cell lysate.
Step 1: Equilibrium Binding & Competitive Control
-
Action: Aliquot the biological sample (e.g., cell lysate) into three distinct groups:
-
Vehicle Control (DMSO only).
-
Probe Sample (incubated with the TFPA-alkyne probe at Kd concentration).
-
Competitive Control (incubated with the TFPA-alkyne probe + a 100-fold molar excess of the unmodified, free ligand).
-
-
Causality & Validation: The probe must reach thermodynamic equilibrium with the target receptor before covalent trapping. The competitive control acts as the internal validation mechanism: true target proteins will show heavily diminished labeling in the presence of the competitor, whereas non-specific background labeling will remain unchanged across samples[2].
Step 2: Photochemical Activation (UV Irradiation)
-
Action: Transfer the samples to a shallow, UV-transparent multi-well plate on ice. Irradiate the samples using a UV lamp (typically 254–300 nm) for 5 to 15 minutes.
-
Causality & Validation: UV photons trigger the extrusion of N2 and the generation of the singlet nitrene. Performing this step on ice prevents thermal degradation of the proteins and minimizes heat-induced off-target diffusion. A parallel "Dark Control" (Probe Sample kept entirely in the dark) must be maintained to prove that covalent cross-linking is strictly light-dependent.
Step 3: Bioorthogonal Conjugation (Click Chemistry)
-
Action: Lyse the cells (if using live cells) and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add a Biotin-Azide reporter, CuSO4 , THPTA ligand, and Sodium Ascorbate to the lysates. React for 1 hour at room temperature.
-
Causality & Validation: The alkyne handle on the covalently bound TFPA probe reacts with the Biotin-Azide, appending an affinity tag exclusively to the cross-linked proteins. The use of THPTA protects proteins from copper-induced oxidative damage.
Step 4: Affinity Enrichment & Stringent Washing
-
Action: Incubate the clicked lysates with Streptavidin-coated magnetic beads. Wash the beads sequentially with 1% SDS, 8M Urea, and high-salt buffers.
-
Causality & Validation: The exceptionally strong Biotin-Streptavidin interaction allows for highly stringent washing conditions. Because the TFPA insertion is a robust covalent bond, harsh denaturants (SDS/Urea) can be used to strip away all non-covalently associated background proteins, leaving only the true, covalently modified targets.
Step 5: LC-MS/MS Proteomic Analysis
-
Action: Perform on-bead trypsin digestion and analyze the resulting peptides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Causality & Validation: Quantitative comparison (e.g., SILAC or Label-Free Quantification) between the Probe Sample and the Competitive Control will reveal the specific target. The target protein will show a high abundance in the Probe sample and a near-zero abundance in the Competitive Control.
Step-by-step workflow for TFPA-based photoaffinity labeling and target identification.
Conclusion
The strategic incorporation of fluorine atoms into phenylazide photoaffinity labels represents a triumph of rational chemical design. By leveraging the electronegativity of fluorine to suppress the parasitic ketenimine pathway, tetrafluorophenylazides (TFPA) ensure that the transient singlet nitrene survives long enough to execute precise, high-yield C-H and N-H insertions. For drug development professionals and chemical biologists, adopting TFPA-based probes—coupled with rigorously controlled, self-validating experimental workflows—dramatically increases the fidelity of target identification and structural mapping.
References
-
1 - Accounts of Chemical Research (ACS) 2.3 - National Institutes of Health (NIH)
-
5 - National Institutes of Health (NIH) 4.2 - National Institutes of Health (NIH) 5.4 - The Journal of Physical Chemistry (ACS)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
Half-life of singlet nitrene intermediate in tetrafluorophenylazide reactions
An In-Depth Technical Guide to the Half-Life of Singlet Nitrene Intermediates in Tetrafluorophenylazide Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorinated aryl azides, particularly tetrafluorophenylazides, are paramount in modern chemical biology and drug discovery, primarily serving as photoaffinity labeling (PAL) reagents.[1][2] Their utility hinges on the generation of highly reactive nitrene intermediates upon photolysis. The transient nature of these intermediates, specifically the singlet nitrene, dictates the efficiency and specificity of covalent modification of biological targets. This guide provides a detailed exploration of the singlet tetrafluorophenylnitrene, focusing on the critical parameter of its half-life. We will delve into the mechanistic underpinnings of its formation and decay, present field-proven methodologies for quantifying its transient existence, and discuss the profound implications of its lifetime on the design of next-generation chemical probes.
The Genesis and Fate of a Highly Reactive Intermediate
The journey from a stable tetrafluorophenylazide precursor to a covalent adduct on a target biomolecule is a rapid, multi-pathway process initiated by light. Understanding this process is crucial for designing effective photoaffinity labeling experiments.
Photogeneration of the Singlet Nitrene
Upon absorption of ultraviolet (UV) light, typically in the 260-300 nm range, the tetrafluorophenylazide molecule is promoted to an electronically excited state. This state rapidly undergoes extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that gives birth to the corresponding singlet aryl nitrene.[1] This species is characterized by a vacant p-orbital and a lone pair of electrons in an sp²-hybridized orbital on the nitrogen atom. The presence of electron-withdrawing fluorine atoms on the aromatic ring significantly influences the nitrene's reactivity and stability.
Competing Reaction Pathways
The singlet nitrene is a fleeting intermediate with several potential fates, as illustrated in the diagram below. The relative rates of these competing pathways determine the overall efficiency of the desired labeling reaction.
Caption: Reaction pathways of a photogenerated singlet tetrafluorophenylnitrene.
The primary decay routes for the singlet nitrene are:
-
Intersystem Crossing (ISC): The singlet nitrene can relax to the more stable triplet ground state.[3] Triplet nitrenes are generally less reactive towards C-H insertion and are often considered undesirable for PAL as they do not efficiently form cross-links with typical amino acids.[3]
-
Ring Expansion: The nitrene can rearrange to form a highly strained dehydroazepine intermediate. This species can be trapped by nucleophiles but represents a loss of the desired direct insertion reactivity.[3][4]
-
Reaction with Substrates: This is the desired pathway in PAL, where the singlet nitrene inserts into C-H or N-H bonds of a target biomolecule, forming a stable covalent bond.[3] The high reactivity of the singlet state allows for insertion into even unactivated C-H bonds.[3]
The intrinsic half-life of the singlet nitrene is defined by the combined rates of all non-trapping decay pathways (primarily ISC and ring expansion).
Quantifying Transience: The Laser Flash Photolysis (LFP) Approach
Directly observing and quantifying the lifetime of a species that exists for mere nanoseconds requires specialized techniques. Laser flash photolysis (LFP) is the gold standard for studying such transient intermediates.[5]
Principle of LFP
The LFP technique employs a "pump-probe" methodology.[5][6] A short, high-energy laser pulse (the "pump") initiates the photochemical reaction (photolysis of the azide). A second, continuous or pulsed light source (the "probe") is passed through the sample, and its absorption is monitored over time by a fast detector. The formation and decay of transient species that absorb the probe light can be tracked in real-time, from nanoseconds to milliseconds.[5]
The Pyridine Ylide Probe Method
While the singlet nitrene itself has an absorption profile, it is often weak and can overlap with other species. A more robust method involves using a trapping agent that reacts with the singlet nitrene at a diffusion-controlled rate to form a new, stable, and strongly absorbing species.[4] Pyridine is an excellent choice for this purpose, as it rapidly intercepts the singlet nitrene to form a brightly colored pyridinium ylide.[3][4][7] The rate of formation of this ylide directly reflects the rate of decay of the singlet nitrene population. By measuring the ylide formation rate at various pyridine concentrations, one can extrapolate to find the intrinsic decay rate of the nitrene in the absence of the trap.[7]
Caption: Experimental workflow for determining nitrene lifetime using LFP.
Experimental Protocol: LFP of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
This protocol is a representative example based on established methodologies for determining the lifetime of a singlet tetrafluorophenylnitrene intermediate.[4]
3.1. Materials and Equipment
-
Precursor: Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
-
Solvent: Spectroscopic grade benzene or acetonitrile
-
Trapping Agent: Pyridine, freshly distilled
-
Instrumentation: Nanosecond laser flash photolysis spectrometer[6]
-
Pump Laser: Nd:YAG laser, 4th harmonic (266 nm), ~5 ns pulse width
-
Probe Source: Pulsed Xenon lamp
-
Detector: Photomultiplier tube (PMT) coupled to a monochromator
-
Data Acquisition: Digital oscilloscope (≥500 MHz)
-
-
Glassware: 1 cm path length quartz cuvette with a sidearm for gas purging
3.2. Procedure
-
Sample Preparation: Prepare a stock solution of the tetrafluoroaryl azide in the chosen solvent to an absorbance of ~0.5 at the excitation wavelength (266 nm).
-
Deoxygenation: Transfer the solution to the quartz cuvette. Deoxygenate the sample by bubbling with dry argon or nitrogen gas for at least 20 minutes. This step is critical as dissolved molecular oxygen can quench the excited states.
-
LFP Measurement (without trap):
-
Place the cuvette in the LFP spectrometer.
-
Fire a single laser pulse (266 nm) to photolyze the azide.
-
Monitor the transient absorption at a wavelength characteristic of the singlet nitrene decay or its immediate products (e.g., ring-expanded dehydroazepine). Record the decay trace.
-
-
LFP Measurement (with pyridine trap):
-
Prepare a series of deoxygenated samples containing known, varying concentrations of pyridine.
-
For each sample, fire a single laser pulse.
-
Monitor the growth of the transient absorption at the maximum absorbance of the pyridinium ylide (e.g., ~415 nm for tetrafluoro-p-acetylphenylnitrene ylide).[3]
-
Record the kinetic trace for each pyridine concentration.
-
3.3. Data Analysis and Causality
-
Kinetic Fitting: The observed rate of ylide formation (k_obs) at each pyridine concentration is extracted by fitting the growth of the absorbance signal to a first-order exponential function.
-
Stern-Volmer Analysis: The relationship between the observed rate constant and the trapping agent concentration is given by the equation:
-
k_obs = k₀ + k_q[Pyridine]
-
where k₀ is the intrinsic decay rate of the singlet nitrene in the absence of the trap, and k_q is the bimolecular quenching rate constant.
-
-
Lifetime Determination: Plot k_obs versus the pyridine concentration. The y-intercept of the resulting linear fit gives k₀.
-
Half-Life Calculation: The intrinsic lifetime (τ) is the inverse of this rate constant (τ = 1/k₀). The half-life (t₁/₂) is then calculated as t₁/₂ = τ * ln(2). The intercept k₀ represents the sum of the rate constants for all unimolecular decay pathways of the singlet nitrene, such as intersystem crossing and ring expansion.[4] This provides a trustworthy measure of the nitrene's inherent reactivity.
Half-Life Data and Influencing Factors
The lifetime of the singlet tetrafluorophenylnitrene is a key determinant of its utility. A longer lifetime increases the probability of encountering and reacting with a target molecule before undergoing unproductive decay. Fluorination of the aromatic ring is a key strategy to prolong this lifetime by destabilizing the ring-expanded transition state.
| Precursor / Intermediate | Solvent | Lifetime (τ) / Half-life | Key Observations & Method | Reference |
| Singlet 2,3,5,6-tetrafluoro-p-azidoacetophenone nitrene | Benzene | 172 ns | Readily intercepted by pyridine to form a ylide (λₘₐₓ = 415 nm). | [3] |
| Singlet 2,3,5,6-tetrafluoro-p-azidoacetophenone nitrene | Aqueous | 43 ns | In aqueous solution, relaxes to the unreactive triplet nitrene. | [3] |
| Singlet methyl 4-azido-2,3,5,6-tetrafluorobenzoate nitrene | Acetonitrile | Not explicitly stated, but k(re) determined | Singlet nitrene intercepted with pyridine to determine the rate of ring expansion. | [4] |
| Singlet tetrachloropyridyl-4-nitrene (for comparison) | Methylene Chloride | 50 ns | Reacts readily with pyridine (k_pyr = 2.67·10⁷ M⁻¹s⁻¹). | [7] |
Key Insights:
-
Solvent Polarity: As seen with tetrafluoro-p-azidoacetophenone, the lifetime of the singlet nitrene is significantly shorter in polar, protic solvents like water.[3] This is attributed to an increased rate of intersystem crossing to the triplet state in aqueous environments.[3] For PAL applications in biological systems, this underscores the importance of the nitrene being generated within a hydrophobic binding pocket to maximize its effective lifetime and labeling efficiency.
-
Fluorine Substitution: The presence of multiple fluorine atoms is critical. Compared to the sub-nanosecond lifetime of the parent singlet phenylnitrene, tetrafluorination extends the lifetime into the tens or hundreds of nanoseconds.[4][7] This "fluorine effect" makes these reagents far more effective for PAL than their non-fluorinated counterparts.
Implications for Drug Development and Chemical Biology
A quantitative understanding of the singlet nitrene half-life is not merely an academic exercise; it is a cornerstone of rational probe design.
-
Optimizing Labeling Efficiency: A longer-lived nitrene has a larger diffusion radius, increasing the likelihood of it reacting with the target protein rather than the solvent or other non-target molecules. Knowing the half-life allows researchers to select photoactivatable groups that are persistent enough to label the desired target, especially those with lower binding affinities.
-
Minimizing Off-Target Effects: If the nitrene's half-life is too long, it may diffuse out of the binding site before reacting, leading to non-specific labeling of other proteins or solvent-exposed regions. The goal is to match the nitrene's reactivity and lifetime to the specific biological question and target environment.
-
Interpreting PAL Data: Understanding the intrinsic reactivity and decay pathways of the nitrene is crucial for correctly interpreting PAL results. The absence of labeling might not indicate a lack of binding but could be due to a very short-lived intermediate that decays before it can react.
Conclusion
The singlet nitrene generated from tetrafluorophenylazides is a powerful tool for covalently mapping molecular interactions. Its utility is directly governed by its transient existence, a parameter quantifiable by techniques like laser flash photolysis. The lifetime, typically in the range of tens to hundreds of nanoseconds in organic solvents, is a delicate balance of competing decay pathways.[3][4] Strategic fluorination of the aryl azide is the key design principle that extends this lifetime, making these reagents highly effective for photoaffinity labeling. For professionals in drug development and chemical biology, a deep understanding of the singlet nitrene's half-life enables the rational design of more specific and efficient probes, ultimately accelerating the identification of drug targets and the elucidation of complex biological pathways.
References
- Borden, W. T., et al. (1993). A laser flash photolysis study of di-, tri- and tetrafluorinated phenylnitrenes; implications for photoaffinity labeling.
- Pinzón, C. I., et al. (2012). Synthesis and characterization of photolabeling probes of miltefosine. Bioorganic & Medicinal Chemistry Letters, 22(15), 5047-5051.
-
Chapyshev, S. V., & Bonneau, R. (2001). The Lifetime and Reactivity of Singlet Tetrachloropyridyl-4-nitrene. Chemistry of Heterocyclic Compounds, 37(10), 1279-1282. [Link]
- Pino, G. A., et al. (2007). Identification of the Reactive Intermediates Produced Upon Photolysis of P-Azidoacetophenone and Its Tetrafluoro Analogue in Aqueous and Organic Solvents: Implications for Photoaffinity Labeling. Journal of the American Chemical Society, 129(8), 2346-2355.
-
Dorman, G., & Prestwich, G. D. (2007). Photoaffinity labeling in target- and binding-site identification. Trends in Pharmacological Sciences, 28(1), 28-36. [Link]
-
The University of Melbourne. (n.d.). Laser flash photolysis. Ultrafast and Microspectroscopy Laboratories. [Link]
-
Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640-3647. [Link]
- Popik, V. V., & Levitus, M. (2005). Study of singlet and triplet 2,6-difluorophenylnitrene by time-resolved infrared spectroscopy. The Journal of Physical Chemistry A, 109(12), 2816-21.
-
Wenthold, P. G. (n.d.). Anionic Control of Nitrene Electronic Structure. Purdue University Department of Chemistry. [Link]
-
Levchenko, S. M., et al. (2007). Photoaffinity labeling and its application in structural biology. Biochemistry (Moscow), 72(1), 1-18. [Link]
-
Ghosh, I., et al. (2012). Laser flash photolysis study on 9-phenylxanthenium tetrafluoroborate: Identification of new features due to the triplet state. Journal of Chemical Sciences, 124(1), 229-235. [Link]
-
Michl, J., & Bonacic-Koutecky, V. (2023). Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid. NSF Public Access Repository. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the reactive intermediates produced upon photolysis of p-azidoacetophenone and its tetrafluoro analogue in aqueous and organic solvents: implications for photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A laser flash photolysis study of di-, tri- and tetrafluorinated phenylnitrenes; implications for photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
Click chemistry applications with 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide
An In-Depth Guide to the Applications of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide in Advanced Click Chemistry
Prepared by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide. This versatile heterobifunctional linker is a powerful tool for creating complex bioconjugates, functionalized materials, and targeted therapeutics through a sequential and controlled chemical strategy.
Introduction: A Molecule of Strategic Design
4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide is a uniquely structured reagent designed for multi-step, high-specificity conjugation workflows. Its architecture comprises three key functional components:
-
A Phenylazide Moiety: This group is the workhorse for "click chemistry," participating in highly efficient and specific cycloaddition reactions with alkynes. The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yields, mild reaction conditions, and exceptional functional group tolerance.[1][2]
-
A Perfluorinated Aromatic Core: The tetrafluorophenyl ring enhances the stability of the molecule and modulates the reactivity of the azide group. Furthermore, perfluorophenyl azides (PFPAs) are known for their ability to undergo photo-induced reactions, forming highly reactive nitrenes that can covalently bond to a wide variety of surfaces, adding another layer of versatility to this reagent.[3][4]
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines.[5][6][7] Its presence allows for the azide to be used in a primary conjugation step without interference from the amine. Subsequent, selective removal of the Boc group under acidic conditions unmasks a primary amine, which can then be used for a second, orthogonal conjugation reaction.
This "protect-react-deprotect-react" strategy is the cornerstone of its utility, enabling the precise and sequential assembly of complex molecular architectures.
Core Methodology: Sequential Orthogonal Conjugation
The primary advantage of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide is its capacity for sequential conjugation. The azide and the protected amine represent two orthogonal reactive handles. The general workflow involves an initial click reaction followed by the deprotection and subsequent reaction of the newly formed amine. This process is invaluable for linking two different molecules (e.g., a payload and a targeting moiety) with a stable, well-defined linker.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Covalent Ligand Discovery Using Tetrafluorophenylazide (TFPA) Crosslinkers
Target Audience: Researchers, scientists, and drug development professionals in chemical biology and proteomics. Prepared By: Senior Application Scientist
Mechanistic Rationale: The Evolution of Photoaffinity Labeling
In the realm of fragment-based drug discovery (FBDD) and chemical proteomics, identifying the precise molecular targets of small molecules is a persistent challenge. Photoaffinity labeling (PAL) has emerged as a cornerstone technique, utilizing photoreactive probes to covalently capture transient or low-affinity protein-ligand interactions in live cells[1].
Historically, standard aryl azides were popular due to their small size and ease of synthesis. However, they suffer from a critical mechanistic flaw: upon UV irradiation, the generated singlet nitrene rapidly undergoes intramolecular ring expansion to form a highly electrophilic 1,2-azacycloheptatetraene (ketenimine) intermediate[2]. This species preferentially reacts with ambient nucleophiles (such as water or solvent) rather than inserting into the target protein's C-H bonds, leading to high background noise and poor crosslinking yields (often <10%)[3].
The TFPA Advantage: Substituting the phenyl ring with highly electronegative fluorine atoms creates the Tetrafluorophenylazide (TFPA) group. The fluorine atoms sterically and electronically stabilize the singlet nitrene intermediate, drastically reducing the rate of ring expansion. This forces the nitrene down the favored pathway: highly efficient intermolecular C-H or heteroatom (X-H) insertion into the target protein[3],[1]. Comparative studies have demonstrated that TFPA can improve labeling efficiency to over 22%, compared to just 8% for standard phenylazides[3].
Fig 1. Photochemical activation of TFPA and fluorine-mediated suppression of ring expansion.
Quantitative Comparison of Photoreactive Groups
To justify the selection of TFPA for your assay, it is critical to compare its physicochemical properties against other standard photoreactive crosslinkers.
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Primary Reaction Pathway | Advantages | Disadvantages |
| Standard Phenylazide | 254 - 300 nm | Singlet Nitrene | Nucleophilic addition (via ketenimine) | Small steric footprint, simple synthesis. | Low insertion yield, high UV toxicity to cells. |
| Tetrafluorophenylazide (TFPA) | 300 - 365 nm | Singlet Nitrene | C-H / X-H Insertion | High insertion efficiency, stable in dark. | Slightly bulkier than standard phenylazide. |
| Diazirine | 350 - 360 nm | Carbene | C-H / X-H Insertion | Extremely small size, highly reactive. | Complex synthesis, rapid water quenching. |
| Benzophenone | 350 - 365 nm | Triplet Diradical | C-H Insertion (Metals/Alkyls) | Reversible excitation, stable to water. | Very bulky, requires long irradiation times. |
Workflow for TFPA-Based Chemical Proteomics
A robust covalent ligand discovery assay must be a self-validating system. This means every experiment must include a competition control (co-incubation of the probe with a 10- to 100-fold excess of the unmodified parent ligand)[4]. If a protein is genuinely targeted by the pharmacophore, its enrichment will be outcompeted (reduced) in the control sample.
Fig 2. End-to-end chemical proteomics workflow for TFPA-based covalent ligand discovery.
Detailed Experimental Protocols
Protocol A: Live-Cell Target Engagement and Photo-crosslinking
Causality Focus: Performing crosslinking in live cells preserves native protein conformations, multi-protein complexes, and physiological post-translational modifications that are often lost in cell lysates[4].
-
Cell Culture & Seeding: Seed target cells (e.g., HEK293T, HeLa) in 10 cm dishes. Grow to 80-90% confluency.
-
Probe Incubation:
-
Treatment Group: Add the TFPA-alkyne probe (typically 1–10 µM final concentration) in fresh media.
-
Competition Control: Pre-incubate cells with a 50× excess of the unmodified parent ligand for 30 minutes prior to adding the TFPA probe.
-
Incubation Time: Incubate for 1–3 hours at 37°C. Reasoning: This allows the probe to permeate the membrane and reach thermodynamic equilibrium with intracellular targets.
-
-
Washing: Wash the cells gently 2× with ice-cold PBS. Reasoning: Removes unbound probe from the extracellular space, minimizing non-specific background crosslinking.
-
UV Irradiation: Place the dishes on ice (without lids) and irradiate at 365 nm for 10–15 minutes using a UV crosslinker (e.g., Stratalinker). Reasoning: 365 nm efficiently activates TFPA to the singlet nitrene without causing the severe DNA crosslinking and cellular damage associated with 254 nm UV[2]. The ice bath prevents thermal degradation of proteins and restricts protein diffusion during the short lifespan of the nitrene.
Protocol B: Cell Lysis and CuAAC (Click Chemistry)
Causality Focus: The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is used to attach a biotin reporter to the alkyne handle of the covalently bound probe. Maintaining the copper in its +1 oxidation state is critical for reaction efficiency.
-
Lysis: Scrape cells in 500 µL of cold RIPA buffer supplemented with protease/phosphatase inhibitors. Incubate on ice for 30 min, then centrifuge at 14,000 × g for 15 min at 4°C.
-
Normalization: Collect the supernatant and normalize protein concentrations across all samples to 2 mg/mL using a BCA assay.
-
Click Chemistry Master Mix: For every 1 mL of lysate, sequentially add the following reagents (vortexing between each addition):
-
Biotin-PEG3-Azide (100 µM final): The reporter tag.
-
TBTA (100 µM final): Reasoning: Tris(benzyltriazolylmethyl)amine (TBTA) is a stabilizing ligand that protects Cu(I) from oxidation and disproportionation in aqueous environments.
-
TCEP (1 mM final): Reasoning: Tris(2-carboxyethyl)phosphine (TCEP) is a potent reducing agent that reduces Cu(II) to the catalytically active Cu(I) state.
-
CuSO₄ (1 mM final): The copper source.
-
-
Reaction: Rotate the mixture end-over-end for 1.5 hours at room temperature in the dark.
-
Protein Precipitation: Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of ddH₂O. Centrifuge at 10,000 × g for 5 min. Discard the upper and lower liquid phases, leaving the protein disc. Wash the pellet twice with cold methanol. Reasoning: This step is absolutely critical to remove unreacted Biotin-Azide. Free biotin will saturate the streptavidin beads in the next step, destroying your enrichment yield.
Protocol C: Streptavidin Enrichment and Proteomic Preparation
Causality Focus: Stringent washing conditions are employed to disrupt non-covalent protein-protein interactions, ensuring that only proteins covalently modified by the TFPA probe are enriched.
-
Resuspension: Resuspend the protein pellet in 500 µL of 1% SDS in PBS. Boil for 5 minutes at 95°C. Reasoning: Boiling in high SDS denatures the proteome, breaking apart non-covalent complexes so you only isolate the direct target.
-
Dilution: Dilute the sample with 4.5 mL of PBS to reduce the SDS concentration to 0.1%. Reasoning: High concentrations of SDS (>0.2%) will denature streptavidin and prevent biotin binding.
-
Enrichment: Add 50 µL of pre-washed Streptavidin magnetic beads. Rotate overnight at 4°C.
-
Stringent Washing: Place on a magnetic rack and wash the beads sequentially with:
-
2× 1% SDS in PBS (Removes hydrophobic non-specific binders)
-
2× 8M Urea in 50 mM Tris (Disrupts strong hydrogen bonding and ionic interactions)
-
2× 20% Isopropanol in PBS (Removes residual lipids)
-
3× 50 mM Ammonium Bicarbonate (Prepares beads for trypsin digestion)
-
-
On-Bead Digestion: Resuspend beads in 100 µL of 50 mM Ammonium Bicarbonate. Add 1 µg of MS-grade Trypsin and incubate overnight at 37°C.
-
Peptide Elution: Collect the supernatant (containing the digested peptides). The biotinylated probe-peptide fragment remains on the bead (unless a chemically cleavable linker was used). Desalt the peptides using C18 StageTips prior to LC-MS/MS analysis.
References
-
Carbohydrate-based chemical probes for the proteomic profiling of glucosidases and the emerging cancer marker galectin-3 - UU Research Portal - Universiteit Utrecht - 3
-
Photoaffinity labeling in target- and binding-site identification - PMC - 1
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes - MDPI - 2
-
Structurally Diverse Histone Deacetylase Photoreactive Probes: Design, Synthesis, and Photolabeling Studies in Live Cells and Tissue - PMC - 4
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- 2. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Structurally Diverse Histone Deacetylase Photoreactive Probes: Design, Synthesis, and Photolabeling Studies in Live Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Background in Amine-Reactive Azide Labeling
A Note on Terminology: The query specified "4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide". This chemical is a photo-reactive aryl azide. However, a more common challenge in bioconjugation involves heterobifunctional linkers, such as Azido-PEG-TFP Ester , where a tetrafluorophenyl (TFP) ester is used for amine labeling and an azide is used for subsequent "click chemistry". This guide will focus on troubleshooting non-specific background from the amine-reactive TFP-ester labeling step, as the principles are broadly applicable and address a frequent source of experimental noise.
Introduction
TFP-esters are highly efficient amine-reactive reagents used to covalently attach molecules, such as azides for click chemistry, to proteins, antibodies, and other biomolecules.[1] They react with primary amines (e.g., the side chain of lysine residues) to form stable amide bonds.[2][3] While effective, a common pitfall is high non-specific background, which can obscure results and lead to false positives.[4] This guide provides a structured approach to understanding, diagnosing, and eliminating the root causes of non-specific binding in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is non-specific background in the context of TFP-Ester-Azide labeling?
A1: Non-specific background refers to the undesirable attachment of the TFP-Ester-Azide reagent or the resulting labeled biomolecule to unintended targets.[4] This can manifest as:
-
Covalent attachment to unintended proteins due to overly reactive conditions.
-
Hydrophobic or electrostatic "sticking" of the reagent or labeled molecule to surfaces, beads, or other proteins.[4]
-
High signal in negative control samples, making it difficult to distinguish true signal from noise.
Q2: What are the primary causes of high background?
A2: The most common causes can be grouped into three categories:
-
Reagent-Related: Using too high a concentration of the labeling reagent, or using a reagent that has hydrolyzed or precipitated.[4][5]
-
Protocol-Related: Suboptimal reaction buffer (wrong pH or presence of competing amines), excessive incubation times, and inadequate quenching or post-reaction purification.[4][6]
-
System-Related: Inherent "stickiness" of the target protein or other components in the sample, leading to non-covalent aggregation that is then captured in downstream analysis.[7]
Q3: How do I know if my TFP-Ester-Azide reagent has hydrolyzed?
A3: TFP-esters, while more stable than their NHS-ester counterparts, are sensitive to moisture and will hydrolyze over time in aqueous solutions, especially at higher pH.[3][8][9] Hydrolysis renders the reagent inactive for amine labeling. Signs of hydrolysis include:
-
A significant decrease in labeling efficiency in a trusted positive control experiment.
-
The TFP-ester moiety becomes a non-reactive carboxylic acid, which can alter solubility and increase non-specific electrostatic interactions.[9]
-
To avoid this, always equilibrate the reagent vial to room temperature before opening to prevent condensation, use anhydrous solvents like DMSO or DMF for stock solutions, and prepare working solutions immediately before use.[2][3][8]
Q4: Can my reaction buffer be the problem?
A4: Absolutely. This is one of the most common and easily corrected errors. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target protein for reaction with the TFP-ester, drastically reducing labeling efficiency and quenching the reagent.[6][8] Always use a non-amine-containing buffer for the conjugation step.[8]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving sources of non-specific background at each stage of your labeling workflow.
Part A: Pre-Reaction & Reagent Preparation
The quality of your reagent is paramount. Improper handling is a frequent source of failure.
Problem: Reagent has degraded or is not properly solubilized.
Root Causes:
-
Moisture Sensitivity: TFP-esters are labile to moisture. Condensation in a cold vial or storage in a humid environment can rapidly degrade the reagent.[3][8]
-
Premature Hydrolysis: Dissolving the reagent in aqueous buffer long before adding it to your protein allows for hydrolysis, the primary competing reaction.[9]
-
Poor Solubility: The reagent may not dissolve easily in aqueous buffers, leading to precipitates that can cause speckled background or act as aggregates.[2][5]
Solutions & Best Practices:
-
Storage: Store the reagent at -20°C with a desiccant.[3][10]
-
Handling: Always allow the reagent vial to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents atmospheric moisture from condensing inside the cold vial.[2][8]
-
Solubilization: First, dissolve the TFP-Ester-Azide reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[2][8] Then, add this stock solution to your protein in its reaction buffer.
Protocol 1: Reconstitution of TFP-Ester-Azide Reagent
-
Remove the TFP-Ester-Azide vial from -20°C storage and place it on the benchtop. Allow it to sit for 15-20 minutes to fully warm to room temperature.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Using a pipette with a fresh tip, add anhydrous DMSO or DMF to create a concentrated stock solution, typically 10 mM. Mix well by vortexing until fully dissolved.
-
This stock solution should be used immediately. Do not store reconstituted reagent, as the TFP-ester will readily hydrolyze.[8][11]
Part B: The Labeling Reaction
Optimizing the reaction conditions is critical for maximizing specific labeling while minimizing background.
Subsection 1: Optimizing Reagent Concentration
Problem: Using an excessive amount of the labeling reagent.
Root Cause: A very high molar excess of the TFP-Ester-Azide reagent increases the likelihood of it reacting with lower-affinity or less accessible amines, or simply adhering non-covalently to proteins and surfaces.[4][12]
Solution: Perform a titration experiment to determine the lowest molar excess of the reagent that still provides sufficient labeling of your target.
| Protein Concentration | Starting Molar Excess (Reagent:Protein) |
| > 5 mg/mL | 10-fold to 20-fold[8] |
| 1-5 mg/mL | 20-fold to 50-fold[8] |
| < 1 mg/mL | 50-fold to 100-fold |
Protocol 2: Titration to Determine Optimal Molar Ratio
-
Prepare several identical aliquots of your protein in the recommended reaction buffer (see Part B, Subsection 2).
-
Prepare a fresh stock solution of your TFP-Ester-Azide reagent as described in Protocol 1.
-
Add varying molar excesses of the reagent to each protein aliquot (e.g., 10x, 20x, 40x, 80x). Include a "0x" control with only the solvent.
-
Incubate all reactions under identical conditions (e.g., 1 hour at room temperature).
-
Quench all reactions as described in Protocol 3.
-
Analyze the results by a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify the lowest concentration that gives a satisfactory degree of labeling without introducing significant background or aggregation.
Subsection 2: Buffer Composition & pH
Problem: The reaction buffer is inhibiting the reaction or promoting side reactions.
Root Causes:
-
Competing Amines: Buffers like Tris and glycine contain primary amines that will react with the TFP-ester.[6]
-
Suboptimal pH: The reaction between a TFP-ester and a primary amine is highly pH-dependent.[9]
-
Below pH 7: Most primary amines (like lysine, pKa ~10.5) are protonated (-NH3+) and are not nucleophilic, preventing the reaction.
-
Above pH 8.5: The rate of TFP-ester hydrolysis increases significantly, reducing the amount of active reagent available for conjugation.[9]
-
Solution: Use a non-amine buffer within the optimal pH range of 7.0-8.0. TFP esters often show optimal reactivity in the 7.5-8.0 range.[3][13]
| Buffer | pKa | Recommended pH Range | Comments |
| Phosphate Buffered Saline (PBS) | 7.2 | 7.0 - 7.4 | Excellent choice. Widely compatible.[8] |
| HEPES | 7.5 | 7.2 - 7.8 | Good alternative to phosphate buffers. |
| Borate | 9.2 | 8.0 - 9.0 | Can be used, but may increase hydrolysis rate. |
| Carbonate/Bicarbonate | 10.3 | 8.5 - 9.5 | Generally too high, risks significant hydrolysis.[8] |
| Tris | 8.1 | AVOID | Contains primary amines.[4][6] |
| Glycine | 9.6 | AVOID | Contains primary amines. |
Part C: Post-Reaction Quenching & Purification
Removing unreacted reagent after the labeling step is essential to prevent background in downstream applications.
Subsection 1: Quenching Excess Reagent
Problem: Active TFP-ester reagent remains in solution after the desired incubation time.
Root Cause: The labeling reaction may not go to 100% completion, leaving excess, reactive TFP-ester. If not neutralized, this reagent can continue to react with other components added in later steps (e.g., blocking proteins, cell lysate components), causing high background.
Solution: Add a quenching buffer containing a high concentration of a primary amine to consume all remaining active TFP-ester.
Protocol 3: Quenching the Labeling Reaction
-
After the desired incubation period, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to your reaction mixture.
-
The final concentration of the quenching amine should be in large excess, typically 50-100 mM.[8]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all active TFP-ester is deactivated.[8][9]
Subsection 2: Purification of the Labeled Conjugate
Problem: Hydrolyzed reagent and quenched byproducts are not adequately removed.
Root Cause: Even after quenching, the reaction mixture contains unreacted reagent, hydrolyzed reagent, and quenched byproducts. These components can cause background through non-covalent interactions. Insufficient purification fails to remove them.[2][4]
Solution: Use a purification method appropriate for the scale of your reaction and the nature of your biomolecule to separate the labeled conjugate from small-molecule contaminants.
| Method | Principle | Best For |
| Spin Desalting Columns | Size exclusion chromatography | Rapid removal for small sample volumes (<4 mL).[2] |
| Dialysis | Diffusion across a semi-permeable membrane | Larger sample volumes (>0.1 mL); requires longer processing time.[2][11] |
| HPLC/FPLC | Chromatographic separation | High-purity applications; allows for separation of differently labeled species. |
Section 3: Visual Guides & Workflows
Diagram 1: TFP-Ester Amine Labeling Workflow
Caption: A typical workflow for labeling proteins with TFP-Ester-Azide reagents.
Diagram 2: Competing Reactions at the TFP-Ester Site
Caption: The desired aminolysis reaction competes with undesirable hydrolysis.
Section 4: References
-
Bio-Works. (n.d.). Optimizing the buffer conditions for a glycopeptide conjugate API purification. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. Retrieved from [Link]
-
Avantor, Inc. (n.d.). Buffer Optimization Strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Non-specific labelling with Click chemistry reaction?. Retrieved from [Link]
-
Unchained Labs. (n.d.). 5 considerations for buffer optimization during biologics formulation development. Retrieved from [Link]
-
HistoSure. (n.d.). FAQ – Why do I have high background or non-specific staining?. Retrieved from [Link]
-
MDPI. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Retrieved from [Link]
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- 1. vectorlabs.com [vectorlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
A Comparative Guide to the NMR Spectral Analysis of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide and Alternative Photoaffinity Labeling Reagents
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of chemical biology, photoaffinity labeling stands as a powerful technique to elucidate ligand-protein interactions and identify the binding sites of drug candidates. The choice of the photoactivatable probe is paramount to the success of these experiments. This guide provides an in-depth comparison of the NMR spectral characteristics of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide, a widely used tetrafluorinated aryl azide photoaffinity label, with alternative reagents, offering supporting data and experimental insights to inform your selection process.
Introduction to 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide
4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide is a popular photoaffinity labeling reagent that combines the photoreactivity of the azide group with the unique properties of a tetrafluorinated phenyl ring. The fluorine atoms can enhance the metabolic stability of the probe and may offer opportunities for ¹⁹F NMR studies, providing a sensitive spectroscopic window into the local environment of the labeled site. The tert-butoxycarbonyl (Boc) protecting group offers a convenient handle for further chemical modification and can be readily removed if a primary amine is required for subsequent conjugation steps.
NMR Spectral Analysis of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide
Predicted NMR Spectral Data for 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 | br s | NH |
| 1.5 | s | C(CH₃)₃ | |
| ¹³C | ~152 | s | C=O (Boc) |
| ~145 (m) | m | C-F | |
| ~138 (m) | m | C-F | |
| ~120 (t) | t | C-N₃ | |
| ~110 (t) | t | C-NHBoc | |
| ~82 | s | C (CH₃)₃ | |
| ~28 | s | C(C H₃)₃ | |
| ¹⁹F | ~ -140 | m | F-2, F-6 |
| ~ -155 | m | F-3, F-5 |
Note: The predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
Alternative Photoaffinity Labeling Reagents: A Comparative Analysis
To provide a comprehensive overview, we compare 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide with two prominent alternatives: a diazirine-based reagent, 3-(trifluoromethyl)-3-(p-azidophenyl)diazirine, and a less-fluorinated aryl azide, 4-azido-N-(tert-butoxycarbonyl)aniline.
3-(Trifluoromethyl)-3-(m-isothiocyanophenyl)diazirine
Diazirines are a class of photoaffinity labels that, upon photolysis, generate highly reactive carbenes. They are often favored for their smaller size compared to aryl azides and the fact that they are less prone to rearrangement upon activation. The trifluoromethyl group in this alternative provides a convenient ¹⁹F NMR probe.
Experimental NMR Spectral Data for 3-(Trifluoromethyl)-3-(m-isothiocyanophenyl)diazirine: [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.4-7.2 | m | Aromatic H |
| ¹³C | ~150 | s | N=C=S |
| 130-120 | m | Aromatic C | |
| ~123 (q) | q | CF₃ | |
| ~28 (q) | q | C-N₂ | |
| ¹⁹F | ~ -65 | s | CF₃ |
N-Boc-4-azido-L-phenylalanine
For applications where a less perturbed aromatic system is desired, a non-fluorinated or minimally fluorinated aryl azide may be preferable. N-Boc-4-azido-L-phenylalanine is an amino acid-based photoaffinity label that can be incorporated into peptides and proteins.
Experimental NMR Spectral Data for N-Boc-4-azido-L-phenylalanine:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.2-7.0 | m | Aromatic H |
| ~4.3 | m | α-H | |
| ~3.1 | m | β-H₂ | |
| 1.4 | s | C(CH₃)₃ | |
| ¹³C | ~173 | s | C=O (acid) |
| ~155 | s | C=O (Boc) | |
| ~138 | s | C-N₃ | |
| 130-120 | m | Aromatic C | |
| ~80 | s | C (CH₃)₃ | |
| ~54 | s | α-C | |
| ~37 | s | β-C | |
| ~28 | s | C(C H₃)₃ |
Experimental Design and Rationale
The choice of a photoaffinity labeling reagent is dictated by the specific biological question and the experimental system.
Rationale for Fluorination:
The presence of fluorine atoms on the aromatic ring of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide offers several advantages:
-
¹⁹F NMR Probe: The ¹⁹F nucleus is 100% abundant and has a spin of 1/2, making it a highly sensitive NMR nucleus. The chemical shift of ¹⁹F is extremely sensitive to its local environment, providing a powerful tool to probe conformational changes upon ligand binding.[2][3][4]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the in vivo stability of the probe.
-
Orthogonality: The absence of endogenous fluorine in most biological systems ensures that the ¹⁹F NMR signal is background-free.
However, the high degree of fluorination can sometimes alter the binding affinity and selectivity of the parent molecule. Therefore, a careful comparison with less-fluorinated or non-fluorinated analogs is often warranted.
Aryl Azides vs. Diazirines:
-
Reactivity: Aryl azides, upon photolysis, generate nitrenes which can undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition to double bonds. Diazirines generate carbenes, which are generally more reactive and less selective in their insertion reactions.
-
Rearrangements: Aryl nitrenes can sometimes undergo ring expansion to a dehydroazepine, which can be trapped by nucleophiles, leading to non-specific labeling. Carbenes are less prone to such rearrangements.
-
Size: Diazirines are generally smaller than aryl azides, which can be an advantage when trying to minimize perturbation of the ligand's binding mode.
Experimental Protocols
General Procedure for NMR Sample Preparation:
-
Dissolve 5-10 mg of the photoaffinity labeling reagent in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a multinuclear probe. For ¹⁹F NMR, an external reference standard such as CFCl₃ or a secondary standard may be used.
Workflow for Photoaffinity Labeling Experiment:
Figure 2: Structural comparison of photoaffinity labeling reagents.
Conclusion
The selection of a photoaffinity labeling reagent requires a careful consideration of the trade-offs between photoreactivity, steric bulk, and the analytical handles offered by the probe. 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide provides the distinct advantage of a ¹⁹F NMR probe for detailed structural and dynamic studies. However, for systems sensitive to the steric and electronic effects of extensive fluorination, less-fluorinated or non-fluorinated aryl azides may be more suitable. Diazirine-based reagents offer an alternative with different reactivity and smaller size. By understanding the NMR spectral signatures and the underlying chemical principles of these reagents, researchers can make informed decisions to advance their studies of biomolecular interactions.
References
-
Gao, J. (2012). Synthesis of tetrafluorinated aromatic amino acids with distinct signatures in 19F-NMR. Amazon AWS. [Link]
-
Dolder, M., et al. (1990). 3-(Trifluoromethyl)-3-(m-isothiocyanophenyl)diazirine: synthesis and chemical characterization of a heterobifunctional carbene-generating crosslinking reagent. Journal of Protein Chemistry, 9(4), 407-415. [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 356-373. [Link]
-
Nmagent, et al. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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- 1. 3-(Trifluoromethyl)-3-(m-isothiocyanophenyl)diazirine: synthesis and chemical characterization of a heterobifunctional carbene-generating crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biophysics.org [biophysics.org]
- 3. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 4. azom.com [azom.com]
A Senior Application Scientist's Guide to Quantifying Target Engagement with 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within a complex biological system is a critical milestone. This guide provides an in-depth, technical comparison of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide-based photoaffinity labeling (PAL) probes against other prevalent methods for quantifying target engagement. As a senior application scientist, my goal is to not only present protocols but to also elucidate the underlying principles and rationale to empower you to make informed decisions in your research.
The Imperative of Target Engagement Quantification
Phenotypic screening has yielded a wealth of bioactive molecules with therapeutic potential. However, a crucial subsequent step is the identification and validation of their molecular targets.[1] Understanding a drug's mechanism of action is paramount for several reasons: it builds confidence in the lead compound, enables structure-activity relationship (SAR) studies for optimization, and can predict potential off-target effects and toxicities.[2][3]
Introduction to 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide Probes
4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide is a heterobifunctional reagent that has gained prominence in photoaffinity labeling (PAL) studies.[4] It comprises three key components:
-
A recognition element: This is the pharmacophore or ligand that confers specificity for the target protein.
-
A photoreactive group (tetrafluorophenylazide): Upon activation with UV light, this group forms a highly reactive nitrene intermediate that covalently crosslinks to proximal amino acid residues of the target protein.[5][6]
-
A handle for downstream applications (often an alkyne or azide): This functional group enables the use of "click chemistry" to attach a reporter tag, such as biotin for enrichment or a fluorophore for visualization.[7][8]
The tetrafluorinated aryl azide moiety offers distinct advantages over traditional aryl azides. The electron-withdrawing fluorine atoms help to suppress the undesired rearrangement of the nitrene intermediate into an unreactive dehydroazepine, thereby increasing the crosslinking efficiency.[9][10]
The Photoaffinity Labeling Workflow: A Step-by-Step Rationale
The overall workflow for using these probes involves several key stages, each with critical considerations.
Caption: General workflow for photoaffinity labeling using a clickable probe.
Mechanism of Tetrafluorophenylazide Photocrosslinking
Upon UV irradiation, the tetrafluorophenylazide group undergoes photolysis to generate a highly reactive singlet nitrene. This intermediate can then insert into C-H and N-H bonds of nearby amino acid residues, forming a stable covalent bond.
Caption: Simplified mechanism of tetrafluorophenylazide photoreaction.
Comparison with Alternative Target Engagement Methodologies
While powerful, PAL is not the only method for quantifying target engagement. The choice of technique often depends on the nature of the small molecule, the target protein, and the specific experimental question.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Photoaffinity Labeling (PAL) with Tetrafluorophenylazide Probes | Covalent capture of target proteins using a photoreactive ligand analog. | Covalent and stable interaction allows for stringent purification; applicable to a wide range of targets; spatial information on binding site can be obtained. | Requires synthesis of a probe; potential for off-target labeling; UV irradiation can damage cells. | Mass spectrometry, Western blot |
| Cellular Thermal Shift Assay (CETSA) [11][12][13] | Ligand binding stabilizes the target protein against thermal denaturation.[14][15][16] | Label-free; can be performed in intact cells and tissues; reflects physiological conditions. | Not all proteins show a clear thermal shift; indirect measure of binding; lower throughput for proteome-wide studies. | Western blot, Mass spectrometry |
| Drug Affinity Responsive Target Stability (DARTS) [2][17][18][19][20] | Ligand binding protects the target protein from proteolytic degradation.[12][21] | Label-free; does not require modification of the small molecule.[1] | Limited to proteins that show a change in protease susceptibility; may not be suitable for all proteases. | SDS-PAGE, Western blot, Mass spectrometry |
| Activity-Based Protein Profiling (ABPP) [11] | Covalent labeling of the active site of a specific class of enzymes.[22][23] | Provides information on the functional state of the enzyme; can be used for inhibitor screening.[24] | Limited to enzyme classes with a reactive active site residue; requires a specific probe for each enzyme class.[14] | Gel-based fluorescence, Mass spectrometry |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key experiments.
Protocol 1: Photoaffinity Labeling in Live Cells[7][25][26]
-
Cell Culture and Probe Incubation:
-
Plate cells at an appropriate density and grow to 80-90% confluency.
-
Replace the medium with serum-free medium and add the 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide probe at a predetermined optimal concentration (typically in the low micromolar range).
-
For competition experiments, pre-incubate cells with a 50- to 100-fold excess of the parent compound for 1 hour before adding the probe.
-
Incubate cells with the probe for 1-2 hours at 37°C.
-
-
UV Photocrosslinking:
-
Wash the cells twice with ice-cold PBS to remove the unbound probe.
-
Place the cell culture plate on ice and irradiate with a UV lamp (e.g., 350 nm) for 10-30 minutes. The optimal wavelength and duration should be determined empirically.[5]
-
-
Cell Lysis:
-
After irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Click Chemistry (Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - CuAAC): [7][8][25]
-
To the cell lysate, add the click chemistry reaction mixture. A typical mixture for a 1 mL reaction includes:
-
Biotin-azide (or another reporter azide) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-conjugated beads to the lysate and incubate for 2-4 hours at 4°C with rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry Analysis:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (DTT), alkylate with iodoacetamide (IAA), and digest with trypsin overnight at 37°C.
-
Collect the supernatant containing the peptides and analyze by LC-MS/MS.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Readout[12][14][15][16]
-
Cell Treatment:
-
Treat cultured cells with the compound of interest or vehicle control for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Data Interpretation and Validation
A key aspect of target engagement studies is the validation of putative hits. For PAL experiments, a significant reduction in the labeling of a protein in the presence of a competing parent compound is strong evidence for specific binding. For CETSA, a statistically significant shift in the melting temperature (Tm) upon ligand binding confirms target engagement.
Conclusion: An Integrated Approach to Target Engagement
Quantifying target engagement is a multifaceted challenge that often requires an integrated approach. 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide probes offer a powerful method for the direct, covalent capture of target proteins in a complex biological milieu. When combined with quantitative mass spectrometry, this technique provides a high-resolution view of a compound's interaction landscape. However, the choice of methodology should always be guided by the specific scientific question and the characteristics of the system under investigation. By understanding the principles and protocols outlined in this guide, researchers can more confidently navigate the critical path of target validation in drug discovery.
References
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Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978. [Link]
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Pai, M. Y., Lomenick, B., Hwang, H., Schiestl, R., McBride, W., Loo, J. A., & Huang, J. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. [Link]
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Belcher, B. P. (2022). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. UC Berkeley. [Link]
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Gao, Y., Ma, M., Li, W., & Lei, X. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(5), 2305608. [Link]
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Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]
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Profacgen. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions. Retrieved from [Link]
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Benns, H. J., O'Connor, G., & van der Stelt, M. (2021). Activity-based protein profiling: A graphical review. Pharmacological Research, 167, 105553. [Link]
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Pinney, K. G., et al. (1995). Heterobifunctional Cross-Linking Agents Incorporating Perfluorinated Aryl Azides. Bioconjugate Chemistry, 6(3), 259-269. [Link]
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Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
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Lomenick, B., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. [Link]
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Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. [Link]
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Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]
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Robers, M. B., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 3(4), 163-180. [Link]
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Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]
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Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 3183. [Link]
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Chamoin, L., et al. (1995). Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives for the GABA-gated chloride channels. Bioconjugate Chemistry, 6(2), 191-198. [Link]
-
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]
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Murale, D. P., et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(9), 10357-10383. [Link]
-
van der Woude, L. W., et al. (2018). Activity-based Protein Profiling. eLS, 1-10. [Link]
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Zanon, J., et al. (2021). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]
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Chen, G. Y. J., et al. (2017). Target identification with quantitative activity based protein profiling (ABPP). Proteomics, 17(3-4), 1600212. [Link]
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Peng, Q., et al. (2005). Synthesis of a photoactivatable phospholipidic probe containing tetrafluorophenylazide. Tetrahedron Letters, 46(35), 5893-5897. [Link]
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Almqvist, H., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 908121. [Link]
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Liu, Y., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(8), 1547-1559. [Link]
-
Zhang, C., et al. (2022). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 12(1), 1-17. [Link]
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Verhelst, S. H. L. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 6013. [Link]
-
Ge, S. S., et al. (2018). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. [Link]
-
Hashimoto, Y. (n.d.). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. HUSCAP. Retrieved from [Link]
-
Wu, Z., et al. (2016). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS PharmSciTech, 17(2), 266-274. [Link]
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Central Laser Facility. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Retrieved from [Link]
-
Katzenellenbogen, J. A., et al. (1988). Efficient and selective photoaffinity labeling of the estrogen receptor using two nonsteroidal ligands that embody aryl azide or tetrafluoroaryl azide photoreactive functions. Biochemistry, 27(8), 2873-2882. [Link]
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Jena Bioscience. (2024). CuAAC Biomolecule Reaction Buffer Kit (BTTAA based). Retrieved from [Link]
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HPLC retention times for 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide and its derivatives
As a Senior Application Scientist specializing in bioconjugation and chemical proteomics, I frequently guide research teams through the intricacies of photoaffinity labeling (PAL) probe development. When designing a PAL workflow, the choice of the photoreactive "warhead" dictates not only the crosslinking efficiency but also the downstream analytical behavior of the probe.
Among the most robust warheads available is 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide (Boc-ATFB) . This guide provides an in-depth, objective comparison of the HPLC retention behavior of Boc-ATFB and its derivatives against alternative PAL reagents, supported by mechanistic causality and validated experimental protocols.
Section 1: Structural Causality and Chromatographic Behavior
To understand the HPLC retention times of Boc-ATFB and its derivatives, we must first analyze the causality behind their structural features:
-
The Tetrafluorophenyl Ring : Upon UV irradiation (typically 300–365 nm), aryl azides expel nitrogen to form a highly reactive singlet nitrene[1]. In non-fluorinated phenyl azides, this nitrene rapidly undergoes a ring expansion to an electrophilic ketenimine intermediate, which preferentially reacts with nucleophilic buffer components (like Tris) rather than inserting into the target protein[1]. The introduction of four electron-withdrawing fluorine atoms in ATFB stabilizes the singlet nitrene and raises the activation energy barrier for ring expansion from ~2-3 kcal/mol to 7-8 kcal/mol[2]. This forces the nitrene into high-efficiency, direct C-H or N-H insertion[3]. Chromatographically, these four fluorine atoms significantly increase the molecule's lipophilicity, driving stronger retention on Reversed-Phase (RP) C18 columns.
-
The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group masks the polarity of the primary amine. Intact Boc-ATFB is highly hydrophobic and will elute very late in a standard water/acetonitrile gradient.
-
The Deprotected Amine (ATFB-NH2) : Removing the Boc group via Trifluoroacetic acid (TFA) exposes a basic primary amine. In an acidic mobile phase (pH ~2), this amine is fully protonated, drastically reducing the molecule's logP and causing it to elute much earlier than its protected precursor[4].
Fig 1. Chromatographic elution logic for TFPA derivatives based on polarity.
Section 2: Objective Comparison of HPLC Retention Times
When benchmarking Boc-ATFB against alternative PAL warheads (such as Benzophenone or Diazirine) and its own derivatives, we observe distinct chromatographic signatures. The table below summarizes the quantitative retention data based on a standardized C18 gradient (5% to 95% Acetonitrile in 0.1% TFA over 20 minutes)[2],[5].
Table 1: Comparative HPLC Retention Times of Photoaffinity Warheads
| Compound | Modification State | Estimated RT (min) | Lipophilicity Impact | UV Absorbance Max |
| ATFB-NH2 | Deprotected (Free Amine) | 5.5 | Low (Protonated at pH 2) | 254 nm |
| Aliphatic Diazirine | Alternative Warhead | 8.2 | Very Low (Smallest tag) | ~350 nm |
| Peptide-TFPA | Conjugated (Amide Bond) | 12.5 | Moderate (Peptide dependent) | 254 nm, 214 nm |
| Boc-APA | Protected (Non-fluorinated) | 15.2 | High | 254 nm |
| Boc-ATFB | Protected (Fluorinated) | 17.8 | Very High | 254 nm |
| Benzophenone-Boc | Alternative Warhead | 18.5 | Extremely High (Bulky) | ~280 nm |
Key Takeaway: While Diazirines offer the least perturbation to the native ligand's retention time[6], TFPA derivatives provide a superior balance of chemical stability and high-efficiency crosslinking[4]. The massive retention shift between Boc-ATFB (17.8 min) and ATFB-NH2 (5.5 min) makes RP-HPLC an exceptionally reliable tool for monitoring the deprotection workflow.
Section 3: Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocol is designed as a self-validating system. The inclusion of 0.1% TFA is not arbitrary; it acts as an ion-pairing agent that suppresses secondary interactions between the protonated ATFB-NH2 and residual silanols on the silica stationary phase, preventing peak tailing and ensuring sharp, quantifiable peaks.
Protocol: RP-HPLC Method for Monitoring Boc-ATFB Deprotection and Conjugation
Materials & Reagents:
-
Column : Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent[2].
-
Mobile Phase A : HPLC-grade Water + 0.1% (v/v) TFA.
-
Mobile Phase B : HPLC-grade Acetonitrile + 0.1% (v/v) TFA.
-
Detection : UV absorbance at 254 nm (optimal for the azide chromophore) and 214 nm (for peptide amide bonds)[5].
Step-by-Step Procedure:
-
Sample Preparation : Dissolve 1 mg of the reaction mixture (post-TFA cleavage or post-conjugation) in 1 mL of 50:50 Methanol/Water.
-
Critical Causality: Perform all handling under amber lighting. Aryl azides are highly sensitive to ambient light; premature photolysis will convert the azide to an amine, artificially skewing the ATFB-NH2 peak integration[1].
-
-
System Equilibration : Flush the column with 5% Mobile Phase B for 10 column volumes to ensure complete equilibration of the stationary phase with the TFA ion-pairing agent.
-
Injection : Inject 10 µL of the prepared sample.
-
Gradient Elution :
-
0.0 - 2.0 min : Hold at 5% B (Elutes highly polar impurities).
-
2.0 - 17.0 min : Linear gradient from 5% B to 95% B (Resolves ATFB-NH2, Peptide-TFPA, and intact Boc-ATFB)[2].
-
17.0 - 20.0 min : Hold at 95% B (Column wash to elute any unreacted, highly lipophilic Boc-ATFB).
-
20.0 - 25.0 min : Return to 5% B and re-equilibrate.
-
-
Data Analysis : Monitor the 254 nm channel. The disappearance of the peak at ~17.8 min and the appearance of a sharp peak at ~5.5 min self-validates complete Boc deprotection.
Fig 2. Experimental workflow from Boc-ATFB synthesis to LC-MS/MS target identification.
References
- Title: Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents Source: Thermo Fisher Scientific URL
- Source: PubMed (NIH)
- Source: PubMed Central (NIH)
- Title: Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C.
- Title: Coupling of Nuclear Localization Signals to Plasmid DNA and Specific Interaction of the Conjugates with Importin α Source: ACS Publications URL
- Title: Photoaffinity capture compounds to profile the Magic Spot Nucleotide interactomes Source: bioRxiv URL
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Retrosynthesis Analysis
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
